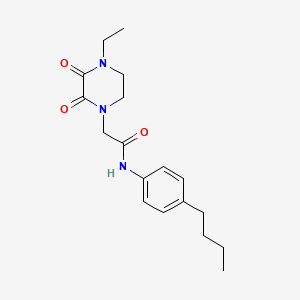![molecular formula C22H28N4O3S B2719792 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide CAS No. 2034327-94-9](/img/structure/B2719792.png)
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide is a complex organic compound that features an intricate structure comprising various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide involves several steps:
Preparation of the benzo[c][1,2,5]thiadiazol intermediate: : Starting from 3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide through nitration, reduction, and diazotization processes.
Attachment to piperidinyl group: : Conducting a nucleophilic substitution reaction where the piperidine ring is introduced.
Formation of the final compound: : Acylation of the resultant compound with N-phenethylacetamide under specific reaction conditions to form the final product.
Industrial Production Methods
Large-scale production of this compound often involves the use of continuous flow reactors to enhance reaction efficiency and purity. Solvents and catalysts are optimized to minimize by-products and ensure high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily due to the presence of the amide group.
Reduction: : Specific regions, especially the nitro group, are susceptible to reduction.
Substitution: : Halogenation and other electrophilic substitution reactions are also feasible.
Common Reagents and Conditions
Oxidation: : Utilizing agents like potassium permanganate.
Reduction: : Common reagents include palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: : Using halogens or other electrophiles in the presence of suitable catalysts.
Major Products
Oxidation yields corresponding carboxylic acids or N-oxides.
Reduction may produce amines or alcohol derivatives.
Substitution leads to halogenated products or various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
This compound is highly valued in research due to its versatile properties:
Chemistry: : As a building block in organic synthesis and development of new materials.
Biology: : Potential use in studying enzyme interactions and inhibitor design.
Medicine: : Exploration as a pharmacophore in drug development, especially for its potential therapeutic properties.
Industry: : Possible applications in the production of advanced polymers or as a precursor in fine chemical synthesis.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Interaction with cellular signaling pathways, influencing biological responses.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide is distinct in its combination of the benzo[c][1,2,5]thiadiazol structure with the piperidinyl and N-phenethylacetamide groups, which confer unique chemical and biological properties.
Similar Compounds
2-(4-(benzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)-N-phenethylacetamide: : Lacks the methyl and dioxido groups, resulting in different reactivity.
N-phenethylacetamide derivatives: : With varied substituents on the benzo[c][1,2,5]thiadiazol moiety.
Eigenschaften
IUPAC Name |
2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-24-20-9-5-6-10-21(20)26(30(24,28)29)19-12-15-25(16-13-19)17-22(27)23-14-11-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVMMVCEHYTEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2719711.png)

![2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2719714.png)
![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2719716.png)



![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide](/img/structure/B2719721.png)



![N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2719731.png)
